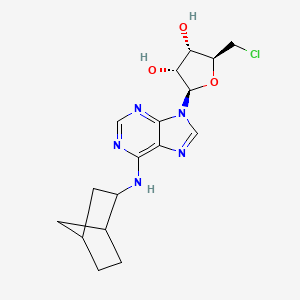

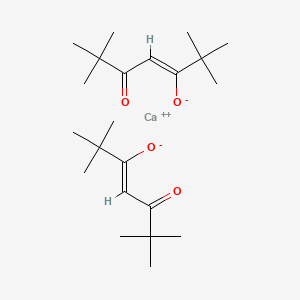

Calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Overview

Description

Calcium is a chemical element with the symbol Ca and atomic number 20 . It is an alkaline earth metal and is a reactive metal that forms a dark oxide-nitride layer when exposed to air . Its physical and chemical properties are most similar to its heavier homologues strontium and barium .

Synthesis Analysis

The preparation of calcium oxide (CaO) nanoparticles is reported by a precipitation method, using CaCl2 and NaOH as starting raw materials . The produced nanoparticles were characterized for chemical composition, phase composition, particle size distribution, morphological features, specific surface area, and crystallite sizes .Molecular Structure Analysis

Based on the cryo-EM structure of CaV1.1, a new structural model was generated to study the molecular mechanisms determining the specific gating properties of this voltage-gated calcium channel .Chemical Reactions Analysis

Calcium is a rather soft, very active metal. Very similar to barium in its chemical properties . It has characteristic reactions with Sulfate Ion, Sodium Hydroxide, Ammonium Carbonate, Sodium Oxalate, and Flame Test .Physical And Chemical Properties Analysis

Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It is used as a reducing agent in preparing other metals such as thorium and uranium . It has a melting point of 842°C, boiling point of 1484°C, and a density of 1.54 g/cm³ .Scientific Research Applications

Antibacterial and Antibiofilm Activity

This compound has been used in the biosynthesis of calcium oxide nanoparticles (CaONPs) using an extract of Ficus carica (an edible fruit) as a capping and reducing agent . The synthesized CaONPs have shown promising antibacterial properties, suggesting their potential as alternatives to antimicrobial drugs in the future .

Biomedical Applications

The biosynthesized CaONPs from Ficus carica extracts play a prominent role in biomedical applications, as they are efficient therapeutic agents . They are considered reliable due to their high yield, stability, non-toxicity, cost-effectiveness, and eco-friendliness .

Bone Disease Treatment and Bone Regeneration

Calcium phosphate-based bioceramics with ionic substitution have attracted attention for the treatment of bone diseases and bone regeneration . Carbonate apatite (CO3Ap), a type of calcium phosphate, is a promising candidate for bone replacement through bone remodeling .

Drug Delivery Applications

Mesoporous apatite nanocrystals, which can be synthesized using calcium, have shown potential for use in drug delivery applications . Their porous structure and large surface area promote bone ingrowth and strengthen the bonding between the material and the host bone .

Calcium Absorption Facilitation

Appropriate processes such as calcination, enzymatic hydrolysis, and fermentation methods should be selected according to the nutritional composition and associated processing properties to facilitate easy calcium absorption .

Geology and Environment Research

Calcium isotopes are used in the field of Cenozoic Geology and Environment research . They provide valuable insights into the geological and environmental changes over time .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOFPPIHJGRIGW-ATMONBRVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) | |

CAS RN |

118448-18-3, 36818-89-0 | |

| Record name | Bis(2,2,6,6-tetramethylheptane-3,5-dionato)calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 36818-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC]](/img/no-structure.png)

![1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B1148827.png)